

phenamil methanesulfonate ENaC inhibitor IC50

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenamil methanesulfonate	
Cat. No.:	B046070	Get Quote

An In-depth Technical Guide to **Phenamil Methanesulfonate** as an Epithelial Sodium Channel (ENaC) Inhibitor

This technical guide provides a comprehensive overview of **phenamil methanesulfonate**, a potent inhibitor of the epithelial sodium channel (ENaC). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory constants (IC50), experimental protocols for its characterization, and the key signaling pathways it influences.

Introduction to Phenamil and ENaC

The epithelial sodium channel (ENaC) is a crucial membrane protein responsible for sodium ion transport across the apical membranes of epithelial cells in various tissues, including the kidneys, lungs, and colon.[1][2] This channel plays a vital role in regulating electrolyte balance, blood pressure, and fluid volume.[1][3] Dysregulation of ENaC activity is implicated in several pathologies, most notably cystic fibrosis, where ENaC hyperactivation contributes to airway surface liquid dehydration, and Liddle's syndrome, a form of hereditary hypertension.[2][4]

Phenamil, an analog of amiloride, is a highly potent, less reversible, and more selective blocker of ENaC compared to its parent compound.[5][6] Its methanesulfonate salt form enhances solubility, facilitating its use in experimental settings.[1] While effective in preclinical studies, the therapeutic potential of phenamil has been limited by its rapid clearance and short half-life in the lungs.[2][4] Nevertheless, it remains an invaluable tool for in vitro and in vivo research into ENaC function and regulation.



Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of phenamil for ENaC varies depending on the experimental system, cell type, and electrophysiological conditions. The data below, compiled from multiple studies, illustrates this variability.

Target	Cell/Tissue Type	Experimental Condition	IC50 Value (nM)	Reference
ENaC	Not specified	Not specified	400	[5][6]
ENaC	Not specified	Not specified	200	[7]
ENaC	Human Bronchial Epithelia	Basal short- circuit current	75	[5]
ENaC	Ovine Bronchial Epithelia	Basal short- circuit current	116	[5]
ENaC	Cultured Collecting Duct Principal Cells	Vte (Transepithelial Voltage)	50 (Benzamil)	[7]
ENaCeGFP	HEK293T/17 Cells	Holding Voltage: -60 mV	~30 (Phenamil Mesylate)	[8]
ENaCeGFP	HEK293T/17 Cells	Holding Voltage: 0 mV	~50 (Phenamil Mesylate)	[8]
TRPP3	Oocytes	Ca2+ uptake assay	140	[5][6]

Note: Phenamil also competitively inhibits the transient receptor potential polycystin-3 (TRPP3) channel.[5]

Experimental Protocols

Determining the inhibitory potential of compounds like phenamil on ENaC requires precise electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes is a widely adopted and robust system for this purpose.



Protocol: ENaC Inhibition Assay using Two-Electrode Voltage-Clamp (TEVC)

This protocol describes the methodology for functionally expressing ENaC in Xenopus oocytes and measuring its inhibition by **phenamil methanesulfonate**.

- 1. Oocyte Preparation and cRNA Injection:
- Harvest oocytes from an adult female Xenopus laevis.[9]
- Prepare complementary RNA (cRNA) for the three ENaC subunits (α, β, and γ).[9]
- Microinject the α, β, and γ ENaC cRNAs into the oocytes to ensure functional channel expression at the plasma membrane.[9]
- Incubate the injected oocytes for 24-48 hours to allow for channel expression.
- 2. Two-Electrode Voltage-Clamp (TEVC) Measurement:
- Two days post-injection, place an oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).
- Impale the oocyte with two microelectrodes, one for voltage sensing (Vm) and one for current injection (Ve).[9]
- Clamp the oocyte membrane potential at a holding potential, typically -60 mV.
- Record the baseline whole-cell current.
- 3. Determination of Amiloride-Sensitive Current (Δlami):
- To isolate the ENaC-mediated current from background or other channel currents, a specific ENaC inhibitor like amiloride or phenamil is used.[9]
- Measure the whole-cell current in the absence of an inhibitor.
- Perfuse the chamber with a solution containing a high concentration of amiloride (e.g., 10 μM) to fully block ENaC.



- · Measure the remaining whole-cell current.
- The amiloride-sensitive current (ΔIami), which represents the ENaC activity, is calculated by subtracting the current in the presence of amiloride from the baseline current.[9]
- 4. IC50 Curve Generation:
- To determine the IC50 of phenamil, expose ENaC-expressing oocytes to a range of phenamil methanesulfonate concentrations (e.g., 1 nM to 100 μM).[8]
- For each concentration, measure the resulting Δlami.
- Normalize the current response at each concentration to the maximal current recorded with no inhibitor.
- Plot the normalized current as a function of the phenamil concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

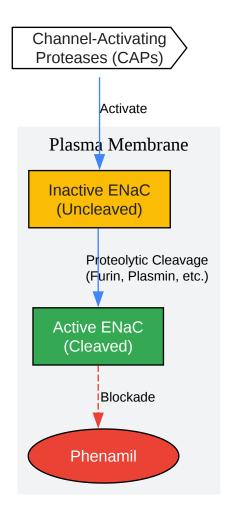
Signaling Pathways and Regulation of ENaC

The activity of ENaC is tightly regulated by a complex network of signaling pathways. Phenamil acts as a direct pore blocker, but understanding the channel's lifecycle and regulatory mechanisms is crucial for contextualizing its inhibitory effects.

Proteolytic Activation of ENaC

ENaC is synthesized as a precursor protein that requires proteolytic cleavage of its α and γ subunits for full activation.[3][9] This cleavage, mediated by proteases such as furin, plasmin, and chymotrypsin, releases inhibitory tracts from the channel's extracellular domain, leading to a higher open probability.





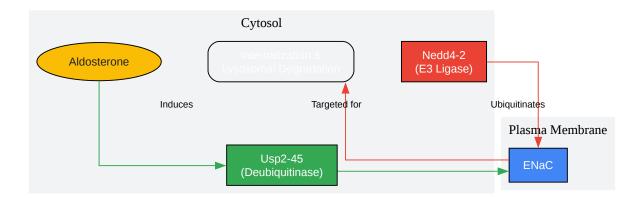
Click to download full resolution via product page

Caption: Proteolytic activation pathway of ENaC and its blockade by phenamil.

Regulation by Ubiquitination

The number of ENaC channels at the cell surface is dynamically regulated by ubiquitination. The E3 ubiquitin ligase Nedd4-2 targets ENaC for ubiquitination, which signals for its internalization and subsequent degradation in lysosomes.[10] This process is counteracted by deubiquitylating enzymes (DUBs) like Usp2-45, which is induced by the hormone aldosterone. By removing ubiquitin tags, Usp2-45 stabilizes ENaC at the plasma membrane, increasing sodium transport.[10]





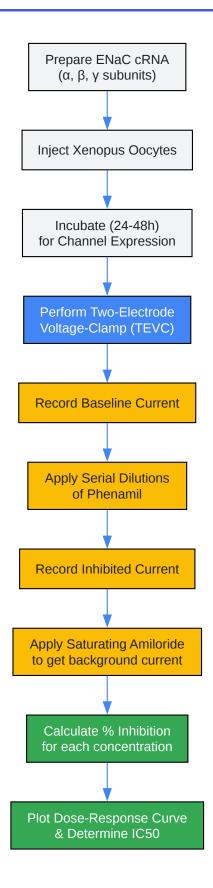
Click to download full resolution via product page

Caption: Regulation of ENaC surface expression by Nedd4-2 and Usp2-45.

Experimental Workflow Diagram

The following diagram outlines the logical flow of an experiment designed to determine the IC50 of an ENaC inhibitor.





Click to download full resolution via product page

Caption: Experimental workflow for determining the IC50 of an ENaC inhibitor.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phenamil methanesulfonate|CAS 1161-94-0|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [phenamil methanesulfonate ENaC inhibitor IC50].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046070#phenamil-methanesulfonate-enac-inhibitor-ic50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com